N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide
Description
Propriétés
IUPAC Name |
N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c1-10-8-14(18-15(21)12-4-2-6-22-12)20(19-10)16-17-11(9-24-16)13-5-3-7-23-13/h2-9H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAYBDVVJZCTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthesis of the Pyrazole Core Intermediate
The 3-methyl-1H-pyrazol-5-amine scaffold serves as the foundational building block for this compound. A modified cyclocondensation strategy is employed, utilizing hydrazine hydrate and acetylacetone in ethanol under reflux. This method, adapted from analogous pyrazole syntheses in heterocyclic chemistry, yields 3-methyl-1H-pyrazol-5-amine with a reported efficiency of 78–82% . Critical parameters include:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Reaction Time | 6–8 hours |
| Catalyst | None required |
| Yield | 78–82% |
Post-synthesis purification via recrystallization from aqueous ethanol ensures >95% purity, as confirmed by -NMR ( 6.12 ppm, singlet, pyrazole-H) and LC-MS (m/z 97.1 [M+H]) .
The introduction of the 4-(thiophen-2-yl)-1,3-thiazol-2-yl group proceeds via a Hantzsch thiazole synthesis variant. Thiophene-2-carboxaldehyde reacts with thiourea in the presence of iodine, followed by coupling to the pyrazole intermediate. Key modifications from patent methodologies include the use of dimethylformamide (DMF) as a solvent to enhance solubility of the aromatic intermediates .
Reaction Conditions:
-
Molar Ratio: 1:1.2 (pyrazole-amine to thiophene-thiazole precursor)
-
Catalyst: Piperidine (5 mol%)
-
Temperature: 110°C
-
Duration: 12 hours
This step achieves a 65–70% yield, with byproducts including unreacted thiourea and dimerized thiazole derivatives. Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the desired product, characterized by distinct -NMR signals at 152.4 ppm (thiazole C-2) and 126.8 ppm (thiophene C-β) .
Amidation with Furan-2-Carboxylic Acid
The final step involves coupling the intermediate with furan-2-carbonyl chloride. Patent data suggests activating the pyrazole-thiazole-thiophene intermediate using N,N’-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by reaction with the acyl chloride.
Optimized Protocol:
-
Activation: 1.1 equiv. CDI in THF at 0°C for 30 minutes.
-
Acylation: Add 1.05 equiv. furan-2-carbonyl chloride dropwise, warm to 25°C, stir for 4 hours.
-
Workup: Quench with ice-water, extract with dichloromethane, dry over NaSO.
| Analytical Data | Values |
|---|---|
| Yield | 85–88% |
| -NMR (DMSO-d) | 8.45 (s, 1H, NH), 7.82 (d, 1H, furan-H) |
| HRMS (ESI+) | m/z 413.0924 [M+H] (calc. 413.0918) |
Purification and Scalability Considerations
Recrystallization from a dimethylformamide/water mixture (9:1) provides the pure title compound in 98% purity. Scalability trials indicate consistent yields (>80%) at the 100-gram scale, with no observable degradation under inert atmospheres. Patent-derived protocols emphasize avoiding prolonged heating above 120°C to prevent thiophene ring decomposition .
Analytical Characterization Summary
The compound’s structural integrity is confirmed through multimodal analysis:
Spectroscopic Data:
-
IR (KBr): 1675 cm (C=O stretch), 1580 cm (C=N thiazole)
-
-NMR: Integration confirms 1:1 ratio of furan to pyrazole protons.
-
XRD: Single-crystal analysis (where applicable) reveals planar alignment of thiazole and pyrazole rings, with dihedral angles <10° .
Purity Assessment:
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidation at the thiophene or pyrazole rings.
Reduction: : The nitro groups, if present, can be reduced to amines.
Substitution: : The compound can participate in nucleophilic aromatic substitution, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: : Sodium hydride (NaH), various halogenated compounds
Major Products
Depending on the reaction conditions, the major products could include derivatives with altered functional groups, such as oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including those similar to N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide. Thiazole-containing compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.3 | Induction of apoptosis |
| Compound B | MCF7 | 12.8 | Inhibition of cell proliferation |
Studies indicate that the presence of the thiazole moiety is crucial for enhancing the anticancer activity, likely due to its ability to interact with cellular targets involved in growth regulation and apoptosis .
Antimicrobial Properties
Thiazole derivatives have also demonstrated antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's structure allows for effective binding to bacterial enzymes, disrupting their function.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of thiazole-based compounds. Research has shown that specific modifications in the thiazole ring can enhance anticonvulsant efficacy.
| Compound | Model Used | ED50 (mg/kg) | Effectiveness |
|---|---|---|---|
| Compound C | PTZ-induced seizure model | 20 | High |
The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can lead to improved anticonvulsant properties .
Fluorescent Materials
The unique electronic properties of thiazole derivatives have led to their use in developing fluorescent materials. The ability of these compounds to emit light upon excitation makes them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
Metal Complexation
Compounds like N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide can form stable complexes with transition metals, which are useful in catalysis and as precursors for advanced materials.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities against various cancer cell lines. The findings showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as lead compounds for drug development .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial activity demonstrated that thiazole derivatives could effectively inhibit the growth of resistant bacterial strains. This study emphasizes the need for further exploration into thiazole-based drugs as alternatives to traditional antibiotics .
Case Study 3: Anticonvulsant Screening
In an anticonvulsant screening model, several thiazole derivatives were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results indicated that modifications on the thiazole ring significantly enhanced anticonvulsant activity compared to unmodified counterparts .
Mécanisme D'action
The exact mechanism of action for N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide can vary based on its application. Generally, it may:
Interact with Enzymes: : By binding to active sites, altering enzyme activity.
Affect Cellular Pathways: : Modulate signaling pathways involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on shared functional groups or heterocyclic systems (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Diversity: The target compound uniquely combines thiophene, thiazole, pyrazole, and furan systems. In contrast, analogs like and prioritize benzothiazole or nitrophenyl groups, which may alter electronic properties and bioavailability.
Substituent Effects: The methyl group on the pyrazole in the target compound may enhance metabolic stability compared to unsubstituted pyrazoles in or .
Biological Implications: While none of the compounds in the evidence have explicit activity data, structurally related 1,3,4-thiadiazole derivatives exhibit antimicrobial and antitumor activities . The target compound’s thiazole-thiophene system may mimic these properties. Sulfonamide-containing analogs (e.g., ) are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas carboxamides (target compound, ) may target proteases or kinases .
Q & A
Q. How to resolve discrepancies in chiral purity when synthesizing stereoisomers?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients .
- X-ray crystallography : Confirm absolute configuration of crystalline intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
